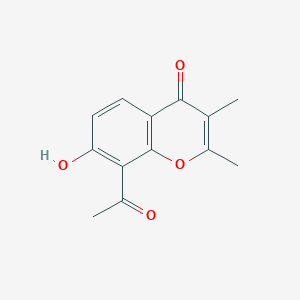

![molecular formula C11H11NO2 B3044823 3-(2-Formamidoethyl)benzo[b]furan CAS No. 100480-86-2](/img/structure/B3044823.png)

3-(2-Formamidoethyl)benzo[b]furan

Vue d'ensemble

Description

“3-(2-Formamidoethyl)benzo[b]furan” is a compound that belongs to the class of benzo[b]furan derivatives . Benzo[b]furans are oxygen-containing heterocyclic compounds consisting of fused benzene and furan rings . They are present in a large number of natural and non-natural compounds and have a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of benzo[b]furan derivatives has been a focal point for extensive global research . There has been an increasing development of new methodologies for the construction of the benzo[b]furan skeleton to improve efficiency or use environmentally friendly procedures . The synthesis often involves chemical reactions such as acylation, methylation, iodination, cyclization, and reduction .Molecular Structure Analysis

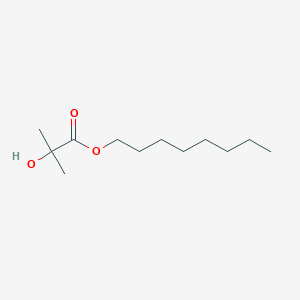

The molecular structure of “this compound” consists of a benzo[b]furan nucleus with a formamidoethyl group attached . The benzo[b]furan nucleus is a structural motif found in many related compounds with more complex structures .Chemical Reactions Analysis

Benzo[b]furan derivatives are known for their diverse chemical reactivity . They are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems that are otherwise difficult to obtain synthetically .Applications De Recherche Scientifique

Synthesis Techniques and Applications

Cascade Carboxylative Annulation

A novel approach involves Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, highlighting the method's efficiency in forming three new bonds in a single step. This technique underscores the compound's utility in synthesizing complex molecules (Liao et al., 2005).

Metal-Free Photochemical Reaction

Another research demonstrates the synthesis of 2-substituted benzo[b]furans through a one-step metal-free photochemical reaction, emphasizing environmental benefits and mild conditions (Protti, Fagnoni, & Albini, 2012).

Electrophilic Cyclization for Chalcogen-Benzo[b]furans

A study elaborates on an efficient synthesis of 2-chalcogen-3-substituted-benzo[b]furan compounds via electrophilic cyclization, showcasing the compounds' versatility and the reaction's dependency on the nature of substituents (Manarin et al., 2009).

Palladium-Catalyzed Oxidative Annulation

Research into 2,3-disubstituted benzo[b]furans preparation from phenols and internal alkynes through Pd-catalyzed oxidative annulation illustrates the broad substrate scope of this method, offering access to a wide range of benzo[b]furans (Kuram, Bhanuchandra, & Sahoo, 2013).

Ionic Liquid-Mediated Synthesis

A notable method involves the ultrasound-promoted synthesis of 2,3-disubstituted benzo[b]furans in an ionic liquid at room temperature, highlighting the ionic liquid's dual role as a reaction medium and catalyst for C–C bond formation (Yadav et al., 2013).

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit antimicrobial properties . They have shown activity against different clinically approved targets, making them promising candidates for antimicrobial therapy .

Mode of Action

Benzofuran derivatives are known for their diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der waals and hydrophobic forces . These interactions can lead to changes in the function of the target, thereby exerting their therapeutic effects.

Biochemical Pathways

Benzofuran derivatives have been associated with a wide array of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Benzofuran derivatives have shown promise as anticancer, antibacterial, and antifungal agents , suggesting that they may have a broad range of effects at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

Benzo[b]furan derivatives, including “3-(2-Formamidoethyl)benzo[b]furan”, hold promise for future research and development due to their wide range of biological activities and potential as therapeutic agents . Future research may focus on further exploring their biological activities, developing more efficient and environmentally friendly synthesis methods, and investigating their potential applications in medicinal chemistry, material sciences, and drug discovery .

Analyse Biochimique

Biochemical Properties

It is known that benzo[b]furan derivatives have demonstrated a fascinating array of biological and pharmaceutical activities, including antitumor properties . The specific enzymes, proteins, and other biomolecules that 3-(2-Formamidoethyl)benzo[b]furan interacts with are yet to be identified.

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-3-yl)ethyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-12-6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXAVOSYQVZOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552539 | |

| Record name | N-[2-(1-Benzofuran-3-yl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100480-86-2 | |

| Record name | N-[2-(1-Benzofuran-3-yl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

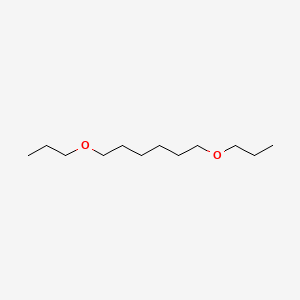

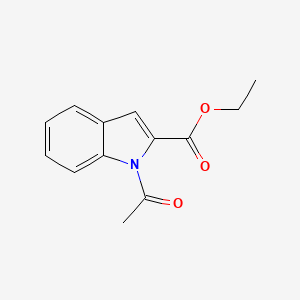

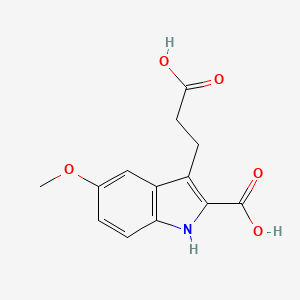

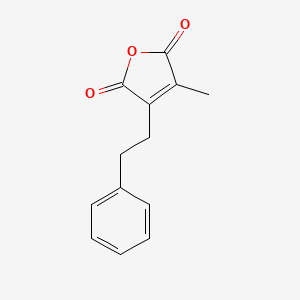

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

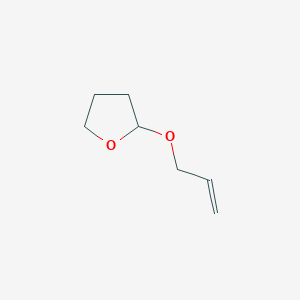

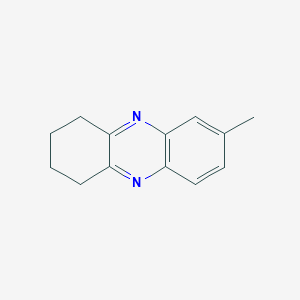

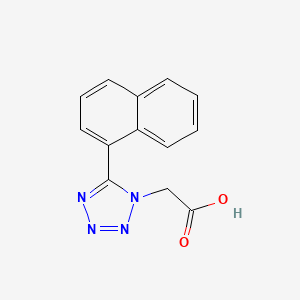

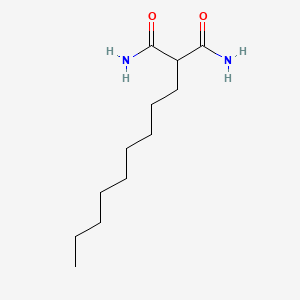

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-(bromomethyl)-4-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3044761.png)